molecular formula C19H22N2O4S2 B2553335 6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 749906-06-7

6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2553335
CAS RN: 749906-06-7
M. Wt: 406.52
InChI Key: GNUICJQQVXGHBL-UHFFFAOYSA-N
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Description

The compound "6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of the thiophene class of compounds, which are known for their diverse biological activities. Thiophene derivatives have been synthesized and studied for various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simpler thiophene compounds. For instance, the Gewald three-component reaction is a method used to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can then undergo further chemical transformations . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving amino groups and subsequent modifications to introduce the phenylsulfonyl and propanamido functionalities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, a sulfur-containing heterocycle that imparts unique electronic and steric properties to the molecule. The substitution pattern on the thiophene ring, such as the methyl group and the phenylsulfonylpropanamido side chain in the compound of interest, can significantly influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including alkylation, oxidation, and photodecomposition. For example, the oxidation of thiophene compounds can lead to the formation of sulfoxides, sulfones, and N-oxides, depending on the oxidizing reagents used . These reactions can be influenced by the presence of functional groups that can participate in the reaction, such as amino groups that can facilitate transannular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. For instance, the introduction of a phenylsulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents. The photostability of thiophene derivatives can also be an important property, especially for potential industrial, agricultural, and medicinal applications .

Scientific Research Applications

Antimicrobial Activities

Research involving similar tetrahydrobenzo[b]thiophene derivatives has demonstrated significant antimicrobial activities against a range of bacterial and fungal strains. The synthesis of biologically active derivatives has established structure-activity relationships, offering insights into the potential of these compounds as bases for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antitumor Properties

Another area of interest is the antitumor potential of related compounds. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against specific leukemia, suggesting these compounds may act as prodrugs for cancer treatment (Stevens et al., 1984).

Aldose Reductase Inhibitors with Antioxidant Activity

Compounds with a similar sulfonamide motif have been investigated for their aldose reductase inhibitory activity, which is relevant in managing diabetic complications. The incorporation of specific groups can result in submicromolar inhibitory profiles, with some derivatives also exhibiting potent antioxidant potential, indicating their utility in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from related structures have shown high activity in antiarrhythmic, serotonin antagonist, and antianxiety studies, compared with standard drugs. This underscores the therapeutic potential of such compounds in treating various conditions, including arrhythmias, anxiety, and serotonin syndrome (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-12-7-8-14-15(11-12)26-19(17(14)18(20)23)21-16(22)9-10-27(24,25)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUICJQQVXGHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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